molecular formula C12H7N3O2S B2919947 2-[(E)-[(4-nitrophenyl)methylidene]amino]thiophene-3-carbonitrile CAS No. 343374-99-2

2-[(E)-[(4-nitrophenyl)methylidene]amino]thiophene-3-carbonitrile

Cat. No.: B2919947
CAS No.: 343374-99-2
M. Wt: 257.27
InChI Key: LAOYSIRJMBDWMG-RIYZIHGNSA-N
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Description

2-[(E)-[(4-Nitrophenyl)methylidene]amino]thiophene-3-carbonitrile is a Schiff base derivative featuring a thiophene core substituted with a cyano (-CN) group at position 3 and a 4-nitrophenyl imine group at position 2. The compound’s structure combines electron-withdrawing groups (nitro and cyano) with a planar aromatic system, making it relevant for applications in materials science and medicinal chemistry. The nitro group enhances electrophilicity and may influence π-π stacking interactions, while the thiophene core contributes to conjugation and stability .

Properties

IUPAC Name

2-[(E)-(4-nitrophenyl)methylideneamino]thiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O2S/c13-7-10-5-6-18-12(10)14-8-9-1-3-11(4-2-9)15(16)17/h1-6,8H/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOYSIRJMBDWMG-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NC2=C(C=CS2)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/C2=C(C=CS2)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(E)-[(4-nitrophenyl)methylidene]amino]thiophene-3-carbonitrile (CAS No. 343374-99-2) is a synthetic compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound features a thiophene ring substituted with a carbonitrile group and a nitrophenylmethylidene amino moiety. Its molecular formula is C12H8N4O2S, with a molecular weight of 256.28 g/mol.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for the compound ranged from 0.22 to 0.25 µg/mL against several pathogens, indicating potent antimicrobial effects .
  • Mechanism of Action : The proposed mechanism involves the inhibition of biofilm formation, which is critical for bacterial virulence and resistance .
PathogenMIC (µg/mL)Activity Type
Staphylococcus aureus0.22Bactericidal
Escherichia coli0.25Bactericidal
Candida albicans0.15Fungicidal

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines.

  • Cell Lines Tested : Studies included breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines.
  • Results : The compound showed IC50 values ranging from 10 to 30 µM, suggesting moderate cytotoxicity against these cancer cells .

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study evaluated the efficacy of various derivatives of thiophene compounds, including this compound. The results highlighted its superior antimicrobial activity compared to other derivatives .
  • Anticancer Research : Another study focused on the anticancer potential of this compound, demonstrating its ability to induce apoptosis in cancer cells through mitochondrial pathways .

Safety and Toxicity

The safety profile of this compound has been assessed in various toxicity studies:

  • Aquatic Toxicity : The compound exhibited an EC50 value of 0.34 mg/L for algae, indicating potential environmental toxicity .
  • Human Cell Line Toxicity : Preliminary assessments suggest a low toxicity profile in non-cancerous human cell lines, highlighting its potential as a therapeutic agent .

Comparison with Similar Compounds

Research Implications

  • Electronic Effects : The nitro group in the target compound enhances electrophilicity, making it suitable for charge-transfer complexes or catalysis.
  • Synthetic Flexibility : Schiff base formation (e.g., ) allows modular substitution, enabling tailored electronic or steric properties.

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